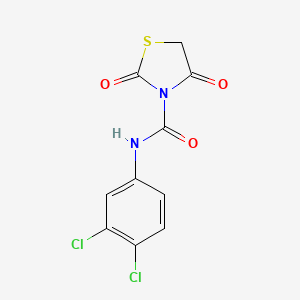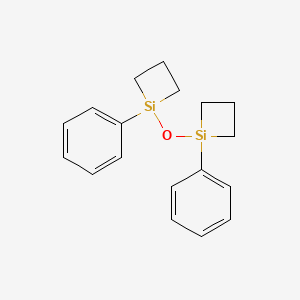![molecular formula C26H26Br4O4 B14357289 1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] CAS No. 92543-80-1](/img/structure/B14357289.png)
1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple bromomethyl groups and ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] typically involves the reaction of 1,2-phenylenebis(oxyethane) with 2,6-bis(bromomethyl)benzene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methylated derivatives.
科学的研究の応用
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] has several scientific research applications:
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different molecular pathways.
類似化合物との比較
Similar Compounds
1,2-Diphenoxyethane: Similar structure but lacks bromomethyl groups.
2,2’-[1,2-Phenylenebis(oxy-2,1-ethanediyloxy)]diethanol: Contains hydroxyl groups instead of bromomethyl groups.
1,1’-[1,2-Phenylenebis(1-oxo-2,1-ethanediyl)]bis[1,2,3,4-tetrahydropyridine]: Different functional groups and applications.
Uniqueness
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene] is unique due to the presence of multiple bromomethyl groups, which confer distinct reactivity and potential for various applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
特性
CAS番号 |
92543-80-1 |
|---|---|
分子式 |
C26H26Br4O4 |
分子量 |
722.1 g/mol |
IUPAC名 |
2-[2-[2-[2-[2,6-bis(bromomethyl)phenoxy]ethoxy]phenoxy]ethoxy]-1,3-bis(bromomethyl)benzene |
InChI |
InChI=1S/C26H26Br4O4/c27-15-19-5-3-6-20(16-28)25(19)33-13-11-31-23-9-1-2-10-24(23)32-12-14-34-26-21(17-29)7-4-8-22(26)18-30/h1-10H,11-18H2 |
InChIキー |
YDJRLCYKQXSJRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCCOC2=C(C=CC=C2CBr)CBr)OCCOC3=C(C=CC=C3CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

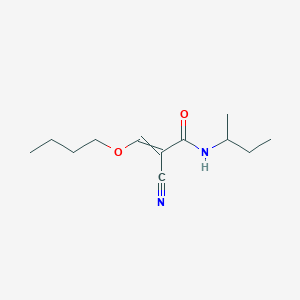

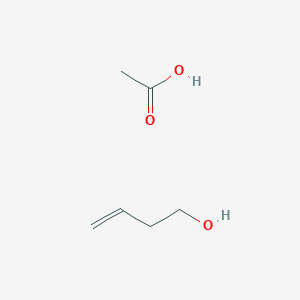
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

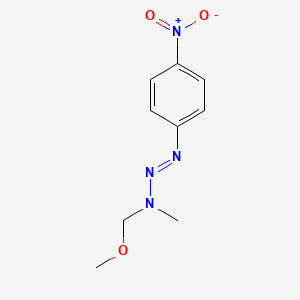
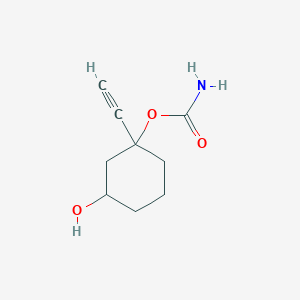
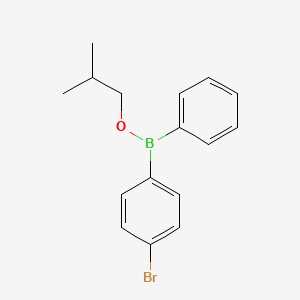
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
